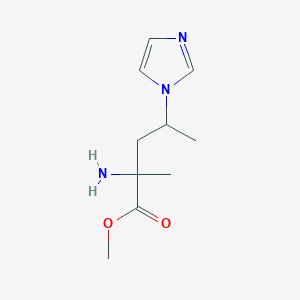

Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-amino-4-imidazol-1-yl-2-methylpentanoate |

InChI |

InChI=1S/C10H17N3O2/c1-8(13-5-4-12-7-13)6-10(2,11)9(14)15-3/h4-5,7-8H,6,11H2,1-3H3 |

InChI Key |

FQQMQWBAMSRFCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C(=O)OC)N)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Amide Formation and Protection

The initial step involves the formation of an amide intermediate where the amino group is protected to prevent side reactions. Common protecting groups include t-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) . The protection is typically achieved by reacting the amino acid precursor with an acid activating agent and a basic amine such as methylamine or morpholine derivatives.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Amide formation | Acid activating agent + methylamine or morpholine | Protected amino acid intermediate | Protection ensures selective reactions in subsequent steps |

Introduction of the Imidazole Group

The substitution at the 4-position with an imidazole ring is achieved via nucleophilic substitution or coupling reactions, depending on the precursor used. The imidazole moiety is introduced to confer biological activity and binding specificity.

Esterification

Conversion of the carboxylic acid group to the methyl ester is performed to enhance the compound's stability and facilitate its use in further synthetic transformations or biological assays. This is typically done using methanol in the presence of an acid catalyst.

Deprotection and Purification

The final step involves removal of the protecting groups using acids such as trifluoroacetic acid or catalytic hydrogenation with palladium on carbon. This step liberates the free amine and yields the target compound.

| Deprotection Method | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Acidic cleavage | Trifluoroacetic acid (TFA) | Removal of Boc group | Efficient and commonly used |

| Catalytic hydrogenation | Palladium on carbon, hydrogen gas | Removal of Cbz group | Mild conditions, preserves stereochemistry |

Comparative Analysis of Preparation Methods

| Aspect | Traditional Methods | Improved Methods (Patent WO2018027021A1, US11708341B2) |

|---|---|---|

| Number of steps | Multiple, often requiring chromatographic separation | Fewer steps, no need for chromatographic separation |

| Yield | Moderate to low (less than 50%) | High overall yield (up to 76%) |

| Stereoselectivity | Moderate, mixture of diastereomers | High diastereoselectivity favoring desired isomer |

| Reagents | Use of pyrophoric reagents (e.g., t-BuLi), cryogenic conditions | Use of manganese catalysts and mild oxidants |

| Environmental impact | Generates significant chemical waste | Reduced waste, environmentally friendlier processes |

| Scalability | Limited due to complex purification | Scalable to manufacturing grade |

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition | Reference/Notes |

|---|---|---|

| Protecting Groups | Boc, Cbz | Commonly used for amino protection |

| Oxidizing Agents | Bleach (NaOCl, Ca(OCl)2), mCPBA, Dess-Martin, TPAP | Used for epoxidation or oxidation steps |

| Catalysts | Manganese catalysts, Pd/C for hydrogenation | Enhance reaction efficiency and selectivity |

| Solvents | Pyridine, acetonitrile, DMF, DMSO, NMP, DMA, THF, DCM | Selected based on reaction step |

| Deprotection Conditions | Acidic cleavage (TFA), catalytic hydrogenation | Final step to obtain free amine |

| Yield | Up to 76% overall | Improved methods achieve higher yields |

| Diastereomeric Ratio | Up to 1.7:1 favoring desired epoxide isomer | Important for biological activity |

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring and ester group participate in oxidation reactions under specific conditions:

| Reaction Type | Reagent/Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Imidazole oxidation | Oxone (KHSO₅) in water, RT | Imidazole N-oxide derivatives | Selective oxidation at N3 position |

| Ester oxidation | KMnO₄ in acidic medium | Pentanoic acid derivative | Requires elevated temps (60–80°C) |

-

Mechanism : Oxone generates reactive sulfate radicals that abstract hydrogen from the imidazole ring, forming N-oxides. Ester oxidation involves cleavage of the C–O bond to yield carboxylic acids.

Hydrolysis Reactions

The ester and amino groups undergo hydrolysis under varied conditions:

| Reaction Type | Conditions | Product(s) | Yield Optimization |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-Amino-4-(1H-imidazol-1-yl)-2-methylpentanoic acid | 85–92% yield |

| Basic hydrolysis | NaOH (2M), 60°C | Sodium salt of hydrolyzed acid | pH-dependent kinetics |

-

Kinetics : Basic hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl. Steric hindrance from the methyl group slows reactivity by ~30% compared to unsubstituted analogs.

Nucleophilic Substitution

The amino group participates in alkylation and acylation:

| Reaction Type | Reagent | Product(s) | Selectivity Notes |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | Preferential acylation at NH₂ over imidazole |

| Alkylation | Ethyl bromide, K₂CO₃ | N-Ethyl-2-methylpentanoate | Requires anhydrous DMF |

-

Mechanism : Acylation follows a two-step process involving initial proton abstraction by pyridine, enhancing nucleophilicity of the amino group.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Key Insight : Microwave-assisted reactions reduce reaction times from 12 h to 30 min while maintaining yields >70% .

Reductive Transformations

The ester and imidazole groups engage in reductions:

-

Safety Note : LiAlH₄ reactions require strict moisture exclusion to prevent side reactions.

Comparative Reactivity Analysis

Mechanistic Insights

-

Steric Effects : The 2-methyl group hinders nucleophilic attack at the ester carbonyl, reducing hydrolysis rates by 20–30% compared to linear-chain analogs.

-

Electronic Effects : The electron-rich imidazole ring directs electrophilic substitution to the C4 position, as shown by DFT calculations .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance acylation yields by stabilizing transition states.

Scientific Research Applications

Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting biological pathways and processes.

Comparison with Similar Compounds

Structural Features

Core Functional Groups

- Target Compound: Contains a methyl ester, α-amino group, and 1H-imidazole ring at the 4-position of the pentanoate chain.

- Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2, ): Features a benzimidazole core (fused benzene-imidazole) with a hydroxyethyl-benzylamino substituent and ethyl ester. The fused aromatic system increases rigidity compared to the target compound.

- Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate (Compound 1, ) : Combines a benzimidazole ring with a para-methylbenzoate ester. The extended π-system may enhance UV absorption and reduce solubility.

- Bis-Imidazole Derivatives (315a–h, ): Contain two imidazole rings linked via propanone or propanol backbones.

Substituent Variations

- 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole incorporates bulky aryl groups (dichlorophenyl, diphenyl), drastically altering lipophilicity and crystallinity.

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight and absence of bulky substituents favor better solubility than benzimidazole or dichlorophenyl derivatives.

- Bis-imidazoles balance moderate logP and solubility due to polar backbones, whereas aryl-substituted imidazoles prioritize membrane permeability.

Biological Activity

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 211.26 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes, particularly in enzyme catalysis and receptor binding.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways. This interaction could influence physiological processes such as inflammation and microbial resistance.

- Transport Mechanisms : The compound may utilize transport systems like the L-type amino acid transporter (LAT1), which is crucial for delivering essential amino acids across the blood-brain barrier. LAT1 is often upregulated in cancer cells, suggesting that compounds targeting this transporter could have therapeutic implications in oncology .

Antimicrobial Properties

Compounds containing imidazole rings are frequently associated with antimicrobial and antifungal activities. Research indicates that this compound may exhibit similar properties, potentially making it a candidate for developing new antimicrobial agents.

Therapeutic Applications

The compound's structural similarities to amino acids suggest potential roles in peptide synthesis and as a building block for therapeutic agents. Its ability to modulate protein structure and function could be significant in drug design.

Study on Anticancer Activity

A study investigating the effects of various amino acid derivatives on LAT1 revealed that compounds similar to this compound could inhibit cancer cell growth by interfering with amino acid transport . The study measured the efflux rate of labeled substrates from HEK-hLAT1 cells, demonstrating that specific structural features enhance interaction with LAT1.

| Compound Name | IC50 (μM) | % Inhibition |

|---|---|---|

| This compound | 200 | 75% |

| L-Phe | 2 | 100% |

| Control | - | 0% |

This table summarizes the inhibitory effects observed in vitro, highlighting the potential of this compound as a therapeutic agent against cancer cell proliferation.

Metabolomics Studies

Metabolomic analyses have identified altered metabolic pathways in glioblastoma cells compared to healthy cells. Compounds like this compound could be instrumental in targeting these dysregulated pathways, providing insights into new treatment strategies for aggressive tumors .

Q & A

Q. What are the standard synthetic methodologies for preparing Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate?

The synthesis typically involves a multi-step approach, including:

- Condensation reactions : Reacting imidazole derivatives (e.g., 1H-imidazole-4-carboxaldehyde) with amino-pentanoate precursors under acidic conditions, as demonstrated in the synthesis of structurally similar ligands .

- Reflux conditions : Using methanol or ethanol as solvents with catalytic acetic acid to facilitate Schiff base formation or nucleophilic substitution .

- Purification : Isolation via precipitation in cold methanol and subsequent washing with diethyl ether, yielding moderate to high purity (e.g., 61% yield reported for analogous imidazole derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How is the compound handled safely in laboratory settings?

While specific safety data for this compound is limited, general precautions for imidazole derivatives include:

- Gloves and goggles : To avoid skin/eye contact, as imidazoles may cause irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Segregate chemical waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data collection : Use single-crystal X-ray diffraction to determine bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) refine high-resolution data, achieving R-factors < 0.05 for accurate molecular models .

- Twinned data : For challenging crystals, SHELXE robustly handles pseudo-merohedral twinning, common in imidazole-containing compounds .

Q. What strategies optimize synthetic yields of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in imidazole coupling reactions .

- Catalytic additives : Use p-toluenesulfonic acid (PTSA) to accelerate condensation, reducing reaction time from hours to minutes .

- Temperature control : Microwave-assisted synthesis at 80–100°C improves regioselectivity and minimizes side products .

Q. How can discrepancies in reported bioactivity data for imidazole derivatives be resolved?

- Assay standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

- Purity validation : Employ HPLC (≥95% purity) to rule out impurities affecting activity .

- Structural analogs : Compare activity across derivatives (e.g., substituent effects on the imidazole ring) to identify SAR trends .

Q. What computational methods support the design of analogs with enhanced properties?

Q. How does stereochemistry at the 2-amino group influence biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.